

Application Notes and Protocols: Pharmacokinetic Analysis of TAS2940 in Plasma and Brain

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its potent and selective inhibition of the ERBB family of receptor tyrosine kinases makes it a promising therapeutic agent for tumors harboring HER2 and EGFR aberrations.[1][2] A critical feature of TAS2940 is its ability to penetrate the blood-brain barrier, suggesting its potential efficacy against primary and metastatic brain tumors.[2][3] These application notes provide a detailed summary of the pharmacokinetic properties of TAS2940 in both plasma and brain, based on preclinical studies. Detailed experimental protocols are included to enable the replication of these studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of **TAS2940** have been evaluated in male BALB/cAJcl-nu/nu mice following single and multiple oral administrations. The data presented below summarizes the key findings from these preclinical studies.

Plasma Pharmacokinetics



TAS2940 exhibits dose-dependent pharmacokinetics in plasma. Following a single oral dose, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase with the administered dose. Similar dose-dependent increases are observed after multiple oral doses for 7 days.[2]

Table 1: Plasma Pharmacokinetic Parameters of **TAS2940** in Mice (Single Oral Dose)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUClast (ng·h/mL)	t1/2 (h)
6.3	601	0.5	1130	0.69
12.5	1340	0.5	2530	1.01
25.0	3710	0.5	7380	2.20

Table 2: Plasma Pharmacokinetic Parameters of **TAS2940** in Mice (Multiple Oral Doses for 7 Days)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUClast (ng·h/mL)
6.3	812	0.5	1520
12.5	1870	0.5	3740
25.0	4870	0.5	10400

Data adapted from Oguchi et al., 2023.[2]

Brain Penetration

TAS2940 has demonstrated the ability to cross the blood-brain barrier. The primary measure of brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which represents the distribution of the pharmacologically active, unbound drug between the brain and plasma.

Table 3: Brain Penetration of TAS2940 in Mice



Compound	Dose (mg/kg)	Kp,uu,brain
TAS2940	25.0	0.31
TAS2940	50.0	0.30

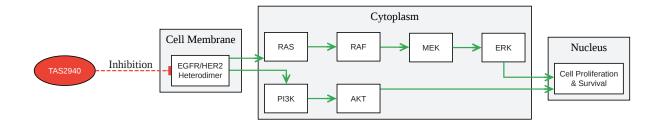
Data adapted from Oguchi et al., 2023.

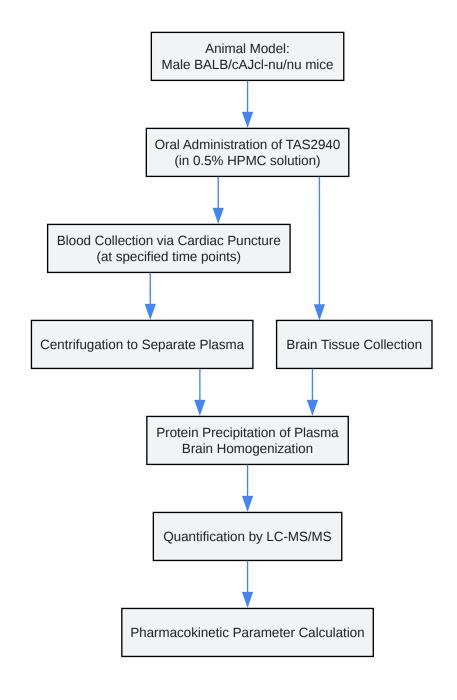
Signaling Pathway Inhibition

TAS2940 functions by inhibiting the signaling pathways driven by the ERBB family of receptors, primarily EGFR and HER2. Upon activation, these receptors form homodimers or heterodimers, leading to the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.

TAS2940 covalently binds to a cysteine residue in the kinase domain of HER2, effectively blocking these downstream signals.[2]









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